4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride
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Overview
Description
4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride is a chemical compound that features a benzoic acid core linked to a pyridine moiety through an ethylamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride typically involves the following steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is first converted into a suitable intermediate, such as a benzoic acid chloride, through reaction with thionyl chloride.
Amine Coupling: The benzoic acid chloride is then reacted with 2-(pyridin-4-yl)ethylamine under basic conditions to form the desired amide linkage.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid or pyridine moieties.
Reduction: Reduced forms of the benzoic acid or pyridine moieties.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-({[2-(Pyridin-3-yl)ethyl]amino}methyl)benzoic acid dihydrochloride
- 4-({[2-(Pyridin-2-yl)ethyl]amino}methyl)benzoic acid dihydrochloride
- 4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid hydrochloride
Uniqueness
4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biomolecules makes it particularly valuable in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
4-[(2-pyridin-4-ylethylamino)methyl]benzoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.2ClH/c18-15(19)14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12;;/h1-6,8-9,17H,7,10-11H2,(H,18,19);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXHWYLGHNRLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCC2=CC=NC=C2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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